![molecular formula C9H6BrF2N3S B13237513 5-[4-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13237513.png)
5-[4-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of 1,3,4-thiadiazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-amino-5-aryl-1,3,4-thiadiazole with a substituted benzaldehyde under microwave irradiation. This method is preferred due to its efficiency, shorter reaction times, and higher yields compared to conventional heating methods . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale microwave-assisted synthesis, which allows for the rapid and efficient production of the compound. The use of continuous flow reactors can further enhance the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromodifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
5-[4-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 5-[4-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt fungal cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[2-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
5-[4-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromodifluoromethyl group enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H6BrF2N3S |
|---|---|
Poids moléculaire |
306.13 g/mol |
Nom IUPAC |
5-[4-[bromo(difluoro)methyl]phenyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H6BrF2N3S/c10-9(11,12)6-3-1-5(2-4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15) |
Clé InChI |
RWNZJFGGTRSHSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NN=C(S2)N)C(F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



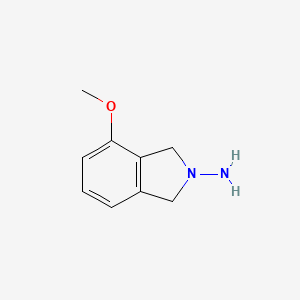
![3,3-Dimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13237447.png)
![Ethyl 2-{6-methyl-4-oxo-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-2-yl}acetate](/img/structure/B13237448.png)

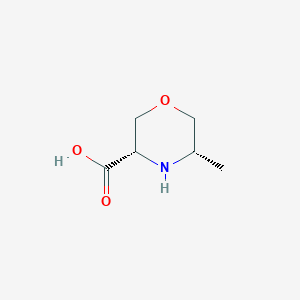
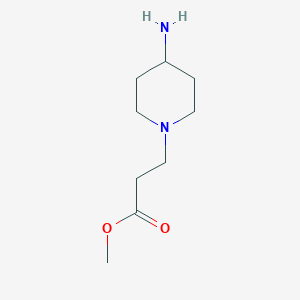
![4-[2-(Propan-2-ylsulfanyl)ethyl]piperidine](/img/structure/B13237478.png)


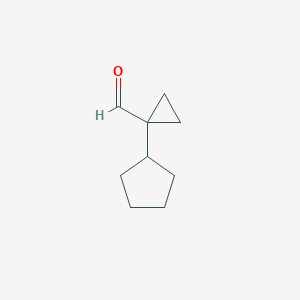
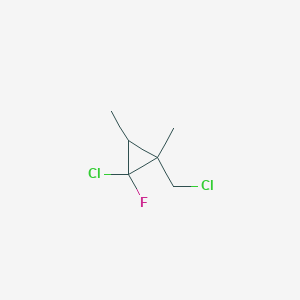
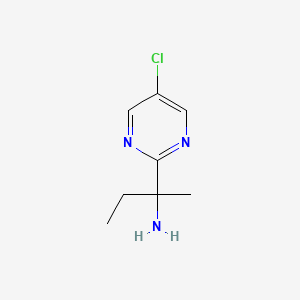
![5-Fluorospiro[2.5]octan-6-amine](/img/structure/B13237523.png)
